5-(furan-2-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-(furan-2-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-25-16-8-6-15(7-9-16)21(10-2-3-11-21)14-22-20(24)17-13-19(27-23-17)18-5-4-12-26-18/h4-9,12-13H,2-3,10-11,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKDORZLFVGOQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Features
- Molecular Formula : C₂₃H₂₅N₃O₄ (inferred from structural analogs in ).
- Functional Groups : Isoxazole (heterocyclic ring), furan (aromatic ether), carboxamide (hydrogen-bonding motif), and a 4-methoxyphenylcyclopentylmethyl group (hydrophobic substituent).
Structural and Functional Analogues
The compound is compared to four structurally related molecules (Table 1), with emphasis on substituent variations and their implications for bioactivity.
Table 1: Structural Comparison of Isoxazole- and Oxadiazole-Based Carboxamides
Key Observations
Core Heterocycle: The target compound’s isoxazole core differs from LMM11’s 1,3,4-oxadiazole.
Substituent Effects :
- Furan-2-yl Group : Present in all compounds, this moiety contributes to π-π stacking interactions with target proteins, as seen in LMM11’s antifungal activity .
- Carboxamide Side Chains :
- The target compound’s 4-methoxyphenylcyclopentylmethyl group introduces significant hydrophobicity, which may enhance membrane permeability but reduce solubility.
- LMM11’s sulfamoylbenzamide side chain includes a cyclohexyl-ethyl group, likely improving binding to thioredoxin reductase’s hydrophobic pockets .
Biological Activity :
- While the target compound lacks direct activity data, LMM11’s antifungal efficacy (MIC: 1.56 µg/mL) suggests that the furan-isoxazole/oxadiazole scaffold is a viable starting point for antifungal drug development .
Hypothetical Structure-Activity Relationships (SAR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
